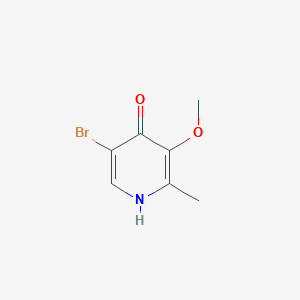

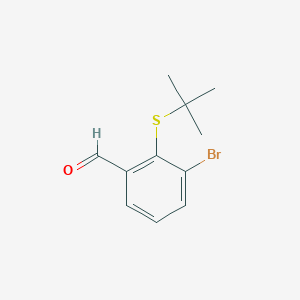

5-Bromo-3-methoxy-2-methylpyridin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-3-methoxy-2-methylpyridin-4-ol (5-BrMMP) is a synthetic molecule that has recently been studied for its potential applications in scientific research and laboratory experiments. 5-BrMMP is a member of the pyridin-4-ol family of molecules and has a unique chemical structure that makes it attractive for a variety of applications.

Scientific Research Applications

Crystallography

The compound has been used in crystallographic studies . The crystal structure of a similar compound, 3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, has been analyzed .

Medicine

The compound shows some similarities with the title compound and has applications in the field of medicine . It is an important intermediate for the synthesis of cholinergic drugs which can treat gastrointestinal diseases .

Organic Synthesis

The compound is used in organic synthesis . It serves as an important intermediate in the synthesis of various organic compounds .

Fine Chemicals

The compound is used in the production of fine chemicals . It is an important ingredient in the production of various fine chemicals .

Nonlinear Optical Materials

A new stilbazolium crystal of (E)-4-(5-Bromo-2-hydroxystyryl)-1-methyl pyridinium iodide (MBHPI), which shares some structural similarities with the title compound, has been studied for its nonlinear optical characteristics . These materials have potential applications in high-speed information processing, optical communications, optical bi-stability, and other areas .

Antibacterial Activities

Derivatives of the compound have been synthesized and evaluated for their antibacterial activities against Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus .

Mechanism of Action

Target of Action

The primary targets of 5-Bromo-3-methoxy-2-methylpyridin-4-ol It is known to be a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .

Mode of Action

The specific mode of action of 5-Bromo-3-methoxy-2-methylpyridin-4-ol It is known to participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions. This process involves the combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Biochemical Pathways

The biochemical pathways affected by 5-Bromo-3-methoxy-2-methylpyridin-4-ol It is known to participate in suzuki–miyaura (sm) cross-coupling reactions , which could potentially affect various biochemical pathways depending on the specific targets and the context of the reaction.

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 5-Bromo-3-methoxy-2-methylpyridin-4-ol Its molecular weight is 18802 , which is within the range generally considered favorable for oral bioavailability in drug design.

Result of Action

The molecular and cellular effects of 5-Bromo-3-methoxy-2-methylpyridin-4-ol As a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist , it can be inferred that it may have effects on cell adhesion and somatostatin receptor signaling.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 5-Bromo-3-methoxy-2-methylpyridin-4-ol It is known to be stable under room temperature in continental us , suggesting that it may have good stability under a variety of environmental conditions.

properties

IUPAC Name |

5-bromo-3-methoxy-2-methyl-1H-pyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-4-7(11-2)6(10)5(8)3-9-4/h3H,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVMUNNIFCHAQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=CN1)Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-methoxy-2-methylpyridin-4-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[2,4-Dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]propanamide](/img/structure/B2714863.png)

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide](/img/structure/B2714869.png)

![2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-cyclopentylacetamide](/img/structure/B2714873.png)

![N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2714877.png)

![2-ethoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2714883.png)